N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide
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Overview
Description
N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 8-methoxy-2-oxochromene-3-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in acetone) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxochromene-3-carboxamide.
Reduction: Formation of 8-methoxy-2-hydroxychromene-3-carboxamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine.
Pathways Involved: By inhibiting MAO-B, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide
- N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 8-position and the benzyl and ethyl groups on the amide nitrogen contribute to its selective inhibition of MAO-B and its potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-21(13-14-8-5-4-6-9-14)19(22)16-12-15-10-7-11-17(24-2)18(15)25-20(16)23/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEZMVZKSVARQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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